An In-depth Technical Guide to Methyl 5H-perfluoropentanoate (CAS Number: 54822-22-9)
An In-depth Technical Guide to Methyl 5H-perfluoropentanoate (CAS Number: 54822-22-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Importance of Precision in Chemical Identification
In the landscape of scientific research and development, the unique Chemical Abstracts Service (CAS) number is an unambiguous identifier for a specific chemical substance. This guide is dedicated to the properties, synthesis, applications, and supply of the compound correctly identified by CAS Number 54822-22-9: Methyl 5H-perfluoropentanoate . It is crucial to note that an initial discrepancy was identified where this CAS number was incorrectly associated with another compound. This underscores the criticality of vigilant verification of chemical identifiers to ensure the integrity and reproducibility of scientific work. This document proceeds with a comprehensive examination of the correct entity, Methyl 5H-perfluoropentanoate.
Chemical Identity and Physicochemical Properties
Methyl 5H-perfluoropentanoate, also known as 2,2,3,3,4,4,5,5-octafluoropentanoic acid methyl ester, is a fluorinated ester. The presence of a significant number of fluorine atoms in its structure imparts unique properties that are of interest in various scientific and industrial applications.
Table 1: Physicochemical Properties of Methyl 5H-perfluoropentanoate
| Property | Value | Source |
| CAS Number | 54822-22-9 | [1] |
| Molecular Formula | C₆H₄F₈O₂ | [2] |
| Molecular Weight | 260.08 g/mol | [2] |
| Appearance | Not explicitly stated, likely a liquid | Inferred from related compounds |
| Boiling Point | Not explicitly stated | |
| Density | Not explicitly stated | |
| Solubility | Soluble in DMSO | |
| SMILES | COC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)H | Inferred from structure |
| InChI Key | Not readily available |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 5H-perfluoropentanoate typically involves the esterification of 5H-perfluoropentanoic acid with methanol. This reaction is generally acid-catalyzed.
General Esterification Protocol
A general and robust method for the synthesis of methyl esters from carboxylic acids involves the use of an acid catalyst in methanol. While a specific protocol for Methyl 5H-perfluoropentanoate is not detailed in the readily available literature, a standard procedure can be adapted.
Experimental Protocol: Acid-Catalyzed Esterification of 5H-perfluoropentanoic acid
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5H-perfluoropentanoic acid (1 equivalent).
-
Solvent and Catalyst: Add an excess of anhydrous methanol to act as both the solvent and a reactant. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is then carefully added.
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Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then diluted with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude Methyl 5H-perfluoropentanoate. Further purification can be achieved by distillation or column chromatography.
Mechanistic Pathway
The acid-catalyzed esterification, often referred to as Fischer esterification, proceeds through a nucleophilic acyl substitution mechanism.
Figure 1: Mechanism of Fischer Esterification. This diagram illustrates the key steps in the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol.
Applications in Research and Development
The unique properties of fluorinated compounds, such as increased metabolic stability, enhanced membrane permeability, and altered electronic effects, make them valuable in medicinal chemistry and drug design.[3][4] While specific applications of Methyl 5H-perfluoropentanoate in drug development are not extensively documented in the public domain, its structure suggests potential utility as a building block or intermediate in the synthesis of more complex fluorinated molecules.[5][6]
Role as a Fluorinated Building Block
The introduction of fluorine-containing moieties can significantly impact the biological activity and pharmacokinetic profile of a drug candidate. Methyl 5H-perfluoropentanoate can serve as a precursor to introduce the 5H-octafluoropentanoyl group into a molecule. The ester functionality can be readily converted to other functional groups, such as amides or alcohols, providing a versatile handle for further chemical modifications.
Potential in PET Imaging
The development of novel PET (Positron Emission Tomography) imaging agents is a critical area of research. The introduction of fluorine-18 (¹⁸F) into biologically active molecules is a common strategy. While not directly demonstrated for Methyl 5H-perfluoropentanoate, related fluorinated compounds are used in the synthesis of PET tracers.[7] The synthesis of an ¹⁸F-labeled version of this compound could be explored for the development of new imaging probes.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of chemical compounds.
Table 2: Spectroscopic Data for Esters (General)
| Spectroscopic Technique | Key Features for Esters |
| Infrared (IR) Spectroscopy | Strong C=O stretching absorption around 1750-1735 cm⁻¹; C-O stretching absorptions in the 1300-1000 cm⁻¹ region.[8] |
| ¹H NMR Spectroscopy | Protons on the carbon adjacent to the ester oxygen (e.g., the methyl group in methyl esters) typically appear around 3.5-4.0 ppm. Protons on the carbon alpha to the carbonyl group appear around 2.0-2.5 ppm. |
| ¹³C NMR Spectroscopy | The carbonyl carbon of an ester typically resonates in the range of 160-180 ppm. The carbon of the alkoxy group (e.g., the methyl carbon) appears around 50-60 ppm.[9] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) may be observed. Common fragmentation patterns include the loss of the alkoxy group (-OR) and the McLafferty rearrangement if a gamma-hydrogen is present. |
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling Methyl 5H-perfluoropentanoate. While a specific, comprehensive safety data sheet (SDS) for this compound was not found, information for related perfluorinated compounds provides guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
Toxicological Information:
Suppliers
Methyl 5H-perfluoropentanoate is available from several chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.
Table 3: Potential Suppliers of CAS 54822-22-9
| Supplier | Website |
| Matrix Scientific | |
| Molbase | [Link] |
| Guidechem |
Note: This is not an exhaustive list, and availability may vary.
Conclusion
Methyl 5H-perfluoropentanoate (CAS 54822-22-9) is a fluorinated ester with potential applications as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis can be achieved through standard esterification procedures. While detailed application and toxicological studies are not widely published, its structural features suggest it could be a valuable tool for researchers seeking to introduce fluorinated moieties into novel molecules. As with all chemicals, it should be handled with appropriate safety precautions.
Addendum: Clarification of Chemical Identity
For the sake of completeness and to prevent future confusion, the compound 5-amino-2-((6-methyl-2-pyridinyl)amino)phenol does not correspond to CAS number 54822-22-9. Further investigation would be required to determine its correct CAS number. Researchers are strongly advised to verify CAS numbers from multiple reliable sources before commencing any experimental work.
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[5] Methyl-Containing Pharmaceuticals. MDPI. [Link]
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[6] [Application of methyl in drug design]. PubMed. [Link]
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[17] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
[18] Perfluoropentane. F2 Chemicals. [Link]
[3] Fluorine in medicinal chemistry. PubMed. [Link]
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[4] The role of fluorine in medicinal chemistry. PubMed. [Link]
[11] THE NEFAB GROUP'S LIST OF BANNED & RESTRICTED SUBSTANCES. Nefab. [Link]
[9] compared using 13C nmr spectroscopy.. Save My Exams. [Link]
[1] Methyl 5H-perfluoropentanoate|54822-22-9. MOLBASE. [Link]
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[21] CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
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